molecular formula C21H19N3O5 B2703176 N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-23-3

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2703176
CAS No.: 900010-23-3
M. Wt: 393.399
InChI Key: XVRDDNWLXFHBLU-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the investigation of neurological and fibrotic disorders. Its core structure is based on a dihydropyridone scaffold, a motif present in several biologically active molecules. For instance, related pyridone carboxamide compounds, such as N-methyl-2-pyridone-5-carboxamide (N-Me-2PY), have demonstrated potent anti-fibrotic and anti-inflammatory activity in models of kidney disease by inhibiting Akt phosphorylation, a key pathway in tissue fibrosis . This suggests potential research applications for this compound in exploring similar mechanisms in other organ systems. Furthermore, the structural elements of this compound make it a candidate for probing complex biological targets in the central nervous system. Researchers are increasingly focusing on small molecules that can modulate enzymes and receptors involved in neurodegenerative diseases . Compounds with related carboxamide and aromatic functionalities are frequently investigated for their potential to interact with targets such as acetylcholinesterase (AChE) or β-secretase (BACE-1), which are pivotal in the pathology of conditions like Alzheimer's disease . As such, this chemical reagent provides a versatile template for in vitro biochemical and pharmacological studies aimed at developing novel therapeutic strategies. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-14-6-8-19(29-2)18(10-14)22-21(26)16-7-9-20(25)23(13-16)12-15-4-3-5-17(11-15)24(27)28/h3-11,13H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRDDNWLXFHBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C21_{21}H19_{19}N3_{3}O5_{5}
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 900010-23-3

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its antimicrobial and anticancer properties. Below is a summary of the key findings.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties against a range of pathogens.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound showed effective inhibition against various bacterial strains with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives in related studies .
  • Mechanism of Action :
    • The compound is believed to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values between 12.27–31.64 μM and 0.52–2.67 μM respectively .
  • Biofilm Formation :
    • It exhibited significant antibiofilm potential, reducing biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis more effectively than Ciprofloxacin .

Anticancer Activity

The anticancer properties of this compound have also been investigated:

  • Cell Viability Assays :
    • In vitro studies revealed that the compound can induce cytotoxicity in cancer cell lines with IC50_{50} values exceeding 60 μM, indicating a potential for selective toxicity against cancer cells while maintaining low toxicity towards normal cells .
  • Mechanisms of Action :
    • The mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's efficacy against multi-drug resistant strains, demonstrating its potential as an alternative therapeutic agent in treating resistant infections .
  • Anticancer Research :
    • Another study reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models, suggesting its potential application in oncology .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntimicrobialStaphylococcus aureus, E. coli0.22 - 0.25 μg/mLInhibition of DNA gyrase and DHFR
AnticancerVarious cancer cell linesIC50 > 60 μMInduction of apoptosis
Biofilm InhibitionStaphylococcus epidermidisSignificant reductionDisruption of biofilm formation

Comparison with Similar Compounds

Benzyl Substituent

  • Target Compound: 3-nitrobenzyl group.
  • Analogues : 3-chlorobenzyl group.
    • Chlorine (-Cl) is moderately electron-withdrawing, offering greater metabolic stability due to resistance to nitroreductase-mediated degradation .

Carboxamide-Linked Phenyl Group

  • Target Compound : 2-methoxy-5-methylphenyl.
    • The methoxy group increases lipophilicity (logP) and may enhance membrane permeability. The methyl group at position 5 could sterically hinder interactions with certain enzymes or receptors.
  • Analogues :
    • 4-chlorophenyl : Chlorine’s electronegativity may improve binding affinity in hydrophobic pockets but reduce solubility.
    • 4-methoxyphenyl : Methoxy enhances solubility via hydrogen bonding but may decrease CNS penetration due to increased polarity.

Pyridine Core Substitution

  • Target Compound: No halogen at position 5. Absence of chlorine reduces molecular weight and may lower toxicity risks associated with halogenated metabolites.
  • Analogues : 5-chloro substitution .
    • Chlorine at position 5 could enhance π-π stacking interactions in protein binding sites but increase susceptibility to dehalogenation in vivo.

Hypothesized Pharmacological Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • Improved Lipophilicity : The 2-methoxy-5-methylphenyl group likely increases logP compared to 4-chlorophenyl or 4-methoxyphenyl , favoring oral bioavailability.
  • Metabolic Profile : Nitro groups are prone to reduction into amines, which could generate active or toxic metabolites, unlike the more stable chloro substituents .

Q & A

Q. Table 1: Key Parameters for DoE in Synthesis Optimization

FactorRange TestedOptimal ConditionImpact on Yield
Temperature60–120°C90°C+++
Solvent (DMF vs. THF)Polarity variationDMF++
Catalyst Loading1–5 mol%3 mol%+
Based on factorial design principles

Q. Table 2: Stability Study Design

ConditionDurationAnalytical MethodKey Degradation Products
40°C, 75% RH4 weeksLC-MSHydrolyzed carboxamide
UV light (254 nm)48 hrsHPLC-PDANitro-reduction byproducts
Adapted from safety and stability protocols

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